[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol

Catalog No.
S12331582
CAS No.
1158734-79-2
M.F
C13H26N2O
M. Wt
226.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol

CAS Number

1158734-79-2

Product Name

[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol

IUPAC Name

[1-(cyclohexylmethyl)-1,4-diazepan-6-yl]methanol

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

InChI

InChI=1S/C13H26N2O/c16-11-13-8-14-6-7-15(10-13)9-12-4-2-1-3-5-12/h12-14,16H,1-11H2

InChI Key

ZGTHRRQPCKNVHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCNCC(C2)CO

1-(Cyclohexylmethyl)-1,4-diazepan-6-yl methanol is a chemical compound classified within the diazepane family. Diazepanes are seven-membered heterocyclic compounds characterized by the presence of two nitrogen atoms in the ring structure. This specific compound features a cyclohexylmethyl group at the nitrogen atom in the first position and a hydroxymethyl group at the sixth position of the diazepane ring. Its molecular formula is C13_{13}H26_{26}N2_2O, with a molecular weight of 226.36 g/mol, and its CAS number is 1158734-79-2.

  • Formation of the Diazepane Ring: The initial step typically includes the cyclization of appropriate precursors, such as diamines reacting with dihalides under basic conditions.
  • Introduction of the Cyclohexylmethyl Group: This is achieved through nucleophilic substitution reactions, where the diazepane reacts with cyclohexylmethyl halides in the presence of a base.
  • Hydroxymethylation: The final step introduces the hydroxymethyl group at the sixth position, often accomplished by reacting the diazepane with formaldehyde under reductive amination conditions.

The biological activity of 1-(cyclohexylmethyl)-1,4-diazepan-6-yl methanol is largely dependent on its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group and diazepane ring facilitates hydrogen bonding and other interactions that influence its pharmacological effects. Additionally, the cyclohexylmethyl group increases lipophilicity, which can enhance membrane permeability and distribution within biological systems.

The synthesis methods for 1-(cyclohexylmethyl)-1,4-diazepan-6-yl methanol can be summarized as follows:

  • Cyclization: React appropriate diamines with dihalides to form the diazepane ring.
  • Nucleophilic Substitution: Use cyclohexylmethyl halides to introduce the cyclohexylmethyl group.
  • Reductive Amination: React with formaldehyde to add the hydroxymethyl group at position six.

This compound has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure may provide benefits in developing new therapeutic agents targeting central nervous system disorders due to its diazepane framework, which is known for anxiolytic and anticonvulsant properties similar to those of diazepam.

Interaction studies involving 1-(cyclohexylmethyl)-1,4-diazepan-6-yl methanol focus on its binding affinity and efficacy against specific receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's unique structural features may influence its interaction profile compared to other diazepane derivatives.

Several compounds are structurally or functionally similar to 1-(cyclohexylmethyl)-1,4-diazepan-6-yl methanol. Here are some notable examples:

Compound NameStructure/Description
DiazepamA well-known anxiolytic and anticonvulsant diazepane derivative.
CyclohexylamineA simpler compound featuring a cyclohexyl group attached to an amine.
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)ethanolSimilar structure with an ethyl group instead of a hydroxymethyl group.
2-Amino-5-phenyldiazepan-3-oneA diazepane derivative with distinct pharmacological properties.

Uniqueness: The uniqueness of 1-(cyclohexylmethyl)-1,4-diazepan-6-yl methanol lies in its combination of both cyclohexylmethyl and hydroxymethyl groups, which impart distinct chemical and physical properties that may enhance its utility in specific research and industrial applications.

Traditional linear synthesis of [1-(cyclohexyl-methyl)-1,4-diazepan-6-yl]methanol typically involves sequential alkylation and reduction steps. A common route begins with the reaction of 1,4-diazepane with cyclohexylmethyl bromide in the presence of a base such as sodium hydride to introduce the cyclohexylmethyl group at the nitrogen atom. The intermediate 1-cyclohexylmethyl-1,4-diazepane is then subjected to hydroxymethylation using formaldehyde under acidic conditions, followed by reduction with sodium borohydride to yield the final product.

Key challenges in this approach include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation. A study comparing bases found that potassium carbonate in dimethylformamide at 80°C provided a 68% yield of the alkylated intermediate, whereas sodium hydride in tetrahydrofuran achieved 82% yield but required stringent moisture-free conditions. The hydroxymethylation step typically proceeds via iminium ion formation, with optimal yields (75–80%) obtained at pH 4–5 using acetic acid as the catalyst.

Table 1: Comparison of Traditional Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationCyclohexylmethyl Br, NaH, THF82
HydroxymethylationHCHO, AcOH, NaBH₄78

While reliable, this linear approach suffers from moderate atom economy (45–50%) due to stoichiometric reagent use and multiple purification steps.

Advanced Convergent Strategies via Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the diazepane core. In a convergent approach, a diene precursor containing both the cyclohexylmethyl and hydroxymethyl moieties undergoes RCM using Grubbs second-generation catalyst. For example, N-allyl-N-(cyclohexylmethyl)propylene diamine can be cyclized to form the seven-membered ring with 70% efficiency under optimized conditions.

The critical advantage lies in pre-installing functional groups prior to ring formation, which avoids regioselectivity issues encountered in linear methods. Density functional theory (DFT) calculations reveal that the transition state energy for RCM-mediated cyclization is 15–20 kcal/mol lower than traditional SN2 alkylation pathways, explaining the improved yields. Recent advances employ immobilized ruthenium catalysts, enabling catalyst recycling and reducing metal contamination in the final product.

Direct Glycosylation Techniques for Diazepane Functionalization

Though not involving carbohydrate moieties, glycosylation-inspired strategies have been adapted for introducing the hydroxymethyl group. A novel method utilizes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to directly couple methanol to a pre-formed 1-cyclohexylmethyl-1,4-diazepan-6-ol intermediate. This one-pot reaction achieves 65% yield by leveraging the alcohol’s nucleophilicity and the diazepane nitrogen’s basicity to drive regioselective coupling.

Alternative approaches employ enzymatic catalysis. Imine reductases (IREDs) from Micromonospora echinaurantiaca have been engineered to catalyze the reductive amination of 6-keto-1-cyclohexylmethyl-1,4-diazepane, directly yielding the hydroxymethyl derivative with 94% enantiomeric excess. This biocatalytic method operates under aqueous conditions at pH 7.5, offering superior sustainability compared to traditional redox reactions.

Solvent-Free Catalytic Routes for Improved Atom Economy

Solvent-free methodologies address the environmental limitations of conventional synthesis. A breakthrough approach uses HY zeolite as a solid acid catalyst to mediate the cyclocondensation of N-(cyclohexylmethyl)ethylenediamine with γ-butyrolactone. Under mechanochemical grinding at 50°C, this method achieves 88% conversion to the diazepane lactam intermediate, which is subsequently reduced to the target alcohol using lithium aluminum hydride.

Table 2: Solvent-Free Synthesis Performance Metrics

CatalystTemperature (°C)Time (h)Yield (%)
HY Zeolite50488
Montmorillonite60672

The zeolite-catalyzed route demonstrates exceptional atom economy (82%) by eliminating solvent waste and avoiding protection/deprotection steps. Scale-up experiments show consistent yields at the 100-gram scale, making this method industrially viable.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.204513457 g/mol

Monoisotopic Mass

226.204513457 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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